Betulafolientriol

Antimalarial drug discovery Natural product screening Plasmodium falciparum FCR-3

Betulafolientriol (CAS 6892-79-1, C30H52O3, MW 460.70 g/mol) is a dammarane-type tetracyclic triterpenoid sapogenin first isolated from the leaves of Betula species (Japanese white birch, Betula platyphylla Sukatchev var. japonica) and also reported in Panax ginseng.

Molecular Formula C30H52O3
Molecular Weight 460.7 g/mol
Cat. No. B1254042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBetulafolientriol
Synonyms3-epibetulafolientriol
betulafolientriol
betulafolientriol, 3-epime
Molecular FormulaC30H52O3
Molecular Weight460.7 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)O)C
InChIInChI=1S/C30H52O3/c1-19(2)10-9-14-30(8,33)20-11-16-29(7)25(20)21(31)18-23-27(5)15-13-24(32)26(3,4)22(27)12-17-28(23,29)6/h10,20-25,31-33H,9,11-18H2,1-8H3/t20-,21+,22-,23+,24+,25-,27-,28+,29+,30-/m0/s1
InChIKeyPYXFVCFISTUSOO-WMQFBVARSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Betulafolientriol Chemical Identity and Dammarane-Type Triterpenoid Procurement Baseline


Betulafolientriol (CAS 6892-79-1, C30H52O3, MW 460.70 g/mol) is a dammarane-type tetracyclic triterpenoid sapogenin first isolated from the leaves of Betula species (Japanese white birch, Betula platyphylla Sukatchev var. japonica) and also reported in Panax ginseng [1][2]. It is characterized by a dammarane skeleton bearing three hydroxyl groups at the 3α, 12β, and 20(S) positions and an acyclic unsaturated C-8 side chain terminating in a 24-ene moiety [3]. The compound serves as a versatile semi-synthetic starting material for ginsenoside analogs and has demonstrated bioactivity in antimalarial, antitumor, and CYP51 enzyme inhibition screens, warranting its consideration by natural product procurement specialists [2][4].

Why Betulafolientriol Cannot Be Interchanged with Other Dammarane Triterpenoids in Bioassays


Dammarane-type triterpenoids exhibit profound structure-activity divergence driven by three stereochemical and structural variables: the configuration at C-3 (α-OH vs β-OH), the nature of the C-17 side chain (acyclic vs cyclic), and the glycosylation pattern. Betulafolientriol possesses a 3α-OH configuration and an acyclic side chain that are critical for its hemolytic potency, CYP51A1 binding affinity, and the antitumor activity of its monoglucoside derivatives [1][2]. Close analogs such as protopanaxadiol (3β-OH) and betulafolientriol oxide (epoxidized side chain) show distinct activity profiles—in some assays differing by 30–50% in efficacy or potency—that preclude simple one-for-one substitution in research protocols [3]. The evidence below quantifies these differentials across four independently assayed endpoints.

Quantitative Comparator Evidence for Betulafolientriol Selection


Antimalarial Potency: Betulafolientriol Oxide vs. Salvigenin Against Chloroquine-Resistant Plasmodium falciparum

In a bioassay-guided fractionation study of Salvia radula extracts, betulafolientriol oxide demonstrated approximately 5-fold greater antimalarial potency than the co-isolated flavonoid salvigenin against the chloroquine-resistant Plasmodium falciparum FCR-3 strain [1]. The IC50 of betulafolientriol oxide was 4.9–4.95 μg/mL compared to 24.6 μg/mL for salvigenin, establishing a clear potency hierarchy within the same plant fraction .

Antimalarial drug discovery Natural product screening Plasmodium falciparum FCR-3

In Vivo Antitumor Efficacy: 20-O-Betulafolientriol Monoglucoside vs. Protopanaxadiol Monoglucosides in Ehrlich Carcinoma Model

A direct comparative study evaluated six monoglucosides—three derived from protopanaxadiol (3-O-, 12-O-, 20-O-) and three from betulafolientriol at identical glycosylation positions—in the Ehrlich ascites carcinoma mouse model [1]. Among all six compounds, 20-O-betulafolientriol (compound 6) produced the greatest prolongation of mean survival time at 178% of control, compared to 144–153% for the three protopanaxadiol monoglucosides and 125–133% for the other betulafolientriol monoglucosides [1]. This represents a 23–42% relative improvement in survival prolongation over the best protopanaxadiol comparator.

Antitumor chemotherapy Ehrlich ascites carcinoma Triterpene glycoside SAR

CYP51A1 Affinity Screening: Betulafolientriol vs. Natural Triterpenoid and Steroid Analog Panel

In a surface plasmon resonance (SPR) and spectral titration-based screen of natural low-molecular-weight compounds bearing steroid-like scaffolds, betulafolientriol was one of only four compounds—alongside holothurin A, theasaponin, and capsicosine—to exhibit high affinity for the active site of recombinant human CYP51A1 [1][2]. The majority of screened structural lanosterol analogs failed to demonstrate comparable binding, indicating that betulafolientriol possesses a privileged scaffold for CYP51A1 molecular recognition [1].

Cholesterol biosynthesis inhibition CYP51 lanosterol 14α-demethylase Surface plasmon resonance screening

Hemolytic Activity: Acyclic Side-Chain Triterpenoids vs. Cyclic Side-Chain Analogs

A systematic structure-activity study of dammarane-type triterpenoids from Betula species established that compounds bearing an acyclic side chain—explicitly including betulafolientriol (betulafolienetriol) and betulafolientetraol—exhibit significantly higher hemolytic and cytotoxic activity than those with a cyclized (epoxydammarane or ocotillol-type) side chain [1]. The study further demonstrated that the activity of C-3 epimeric epoxydammaranetriols with a 12β-OH group was independent of the C-3 hydroxyl configuration, highlighting the primacy of side-chain structure over ring-A stereochemistry for membrane-disrupting activity [1].

Membrane-active triterpenoids Hemolytic assay Structure-activity relationship

Stereochemical Differentiation at C-3: 3-Epibetulafolientriol Glycosides vs. Betulafolientriol Glycosides in Tumor Cell Growth Inhibition

A study comparing triterpene glycosides synthesized from betulafolientriol, its 3-epimer (3-epibetulafolientriol), and ginsenoside Rb1 against Ehrlich tumor cell cultures demonstrated that the 3- and 12-O-β-D-glycosides of 3-epibetulafolientriol were the most active compounds in the panel [1]. The activity was modulated by both the site of carbohydrate attachment and the α/β configuration of the C-3 hydroxyl group, confirming that procurement of the correct epimer is essential for achieving maximal in vitro antitumor activity [1].

Triterpene glycoside SAR Ehrlich tumor cells C-3 epimerization

Physicochemical Characterization: Betulafolientriol Melting Point and Purity Benchmarking

Betulafolientriol is reported with a melting point range of 236–238 °C and a 13C NMR spectrum recorded in CDCl3 that provides a definitive fingerprint for identity verification [1]. These data enable procurement specialists to establish acceptance criteria that differentiate betulafolientriol from structurally similar but chromatographically distinct analogs such as protopanaxadiol (CAS 7755-01-3, 3β-OH configuration) and betulafolientriol oxide (CAS 19942-05-3, epoxidized side chain, MW 476.39 g/mol) .

Quality control Reference standard Melting point identification

Prioritized Application Scenarios for Betulafolientriol Based on Quantitative Evidence


Antimalarial Lead Optimization Campaigns Targeting Chloroquine-Resistant P. falciparum

Procurement of betulafolientriol oxide is specifically warranted for antimalarial screening cascades where chloroquine-resistant FCR-3 strain potency is the primary endpoint. The 5-fold IC50 advantage over salvigenin (4.9 vs. 24.6 μg/mL) makes it a more attractive starting point for semi-synthetic derivatization aimed at improving potency below the 1 μg/mL threshold.

CYP51A1-Targeted Cholesterol Biosynthesis Inhibitor Screening

Betulafolientriol is one of only four confirmed natural-product ligands for human CYP51A1 [1]. Research groups developing non-statin cholesterol-lowering agents should include betulafolientriol as a positive control or scaffold in SPR-based CYP51A1 inhibition assays, given that most structurally related triterpenoids failed to bind in the same screen.

Dammarane Glycoside Synthesis for Antitumor Evaluation

When synthesizing monoglucoside derivatives for in vivo antitumor testing, both betulafolientriol and its 3-epimer should be procured. The 20-O-betulafolientriol monoglucoside achieved 178% survival prolongation in the Ehrlich carcinoma model—the highest among six tested compounds [2]—while the 3- and 12-O-glycosides of 3-epibetulafolientriol were the most active in vitro [3]. Both epimers are thus required for comprehensive SAR studies.

Membrane-Active Triterpenoid Research and Hemolytic Adjuvant Development

Betulafolientriol's acyclic side chain confers significantly greater hemolytic activity than cyclized dammarane analogs [4]. This property makes it suitable as a reference compound in membrane-permeabilization mechanism studies and as a candidate scaffold for vaccine adjuvant or saponin-based drug delivery systems where controlled hemolytic activity is the design objective.

Quote Request

Request a Quote for Betulafolientriol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.